Cas no 2096336-65-9 (4-(2-Methoxyphenyl)furan-2-boronic acid)

4-(2-Methoxyphenyl)furan-2-boronic acid is a boronic acid derivative featuring a furan ring substituted with a 2-methoxyphenyl group at the 4-position. This compound is primarily utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. Its boronic acid functional group offers high reactivity with aryl halides, while the methoxyphenyl moiety may influence electronic and steric properties in coupling products. The compound is particularly valuable in pharmaceutical and materials science research for constructing complex molecular architectures. Careful handling under inert conditions is recommended due to boronic acid sensitivity to moisture and oxygen.
4-(2-Methoxyphenyl)furan-2-boronic acid structure
2096336-65-9 structure
Product Name:4-(2-Methoxyphenyl)furan-2-boronic acid
CAS No:2096336-65-9
MF:C11H11BO4
MW:218.01
MDL:MFCD12032312
CID:5143726
PubChem ID:45785643
Update Time:2025-05-19

4-(2-Methoxyphenyl)furan-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Methoxyphenyl)furan-2-boronic acid
    • 2096336-65-9
    • [4-(2-methoxyphenyl)furan-2-yl]boronic acid
    • AKOS015943803
    • (4-(2-Methoxyphenyl)furan-2-yl)boronic acid
    • starbld0046169
    • SCHEMBL15330985
    • MFCD12032312
    • MDL: MFCD12032312
    • Inchi: 1S/C11H11BO4/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3
    • InChI Key: LEGWVBBFYLDXHO-UHFFFAOYSA-N
    • SMILES: B(C1=CC(C2=CC=CC=C2OC)=CO1)(O)O

Computed Properties

  • Exact Mass: 218.0750390g/mol
  • Monoisotopic Mass: 218.0750390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų

4-(2-Methoxyphenyl)furan-2-boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M905051-25mg
4-(2-Methoxyphenyl)furan-2-boronic acid
2096336-65-9 95%
25mg
¥1,393.20 2022-01-12

4-(2-Methoxyphenyl)furan-2-boronic acid Related Literature

Additional information on 4-(2-Methoxyphenyl)furan-2-boronic acid

Introduction to 4-(2-Methoxyphenyl)furan-2-boronic acid (CAS No. 2096336-65-9)

4-(2-Methoxyphenyl)furan-2-boronic acid, with the CAS number 2096336-65-9, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a furan ring and a methoxy-substituted phenyl group. These properties make it an attractive building block for a variety of chemical reactions and applications.

The chemical structure of 4-(2-Methoxyphenyl)furan-2-boronic acid can be represented as follows: the furan ring is connected to a boronic acid moiety, while the 2-methoxyphenyl group is attached to the furan ring at the 4-position. This arrangement provides the compound with excellent reactivity and stability, making it suitable for use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

In recent years, 4-(2-Methoxyphenyl)furan-2-boronic acid has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of research has been its use in the development of new pharmaceuticals. The boronic acid functionality can serve as a bioisostere for carboxylic acids, which are common functional groups in many drugs. This substitution can lead to improved pharmacological properties, such as enhanced solubility, stability, and bioavailability.

A notable example of the application of 4-(2-Methoxyphenyl)furan-2-boronic acid in drug discovery is its use as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs). SERMs are a class of drugs that have shown promise in the treatment of various conditions, including breast cancer and osteoporosis. The ability to fine-tune the structure of these compounds through the use of boronic acids like 4-(2-Methoxyphenyl)furan-2-boronic acid allows researchers to optimize their biological activity and reduce potential side effects.

Beyond medicinal chemistry, 4-(2-Methoxyphenyl)furan-2-boronic acid has also found applications in materials science. Its unique electronic properties make it a valuable component in the synthesis of conjugated polymers and other advanced materials. These materials have potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acids into these materials can enhance their performance by improving charge transport properties and stability.

The synthetic versatility of 4-(2-Methoxyphenyl)furan-2-boronic acid is further highlighted by its role in click chemistry reactions. Click chemistry is a concept that emphasizes the use of modular reactions to rapidly construct complex molecules with high yields and selectivity. The boronic acid functionality in 4-(2-Methoxyphenyl)furan-2-boronic acid can participate in various click reactions, such as boronate ester formation and boronate exchange reactions. These reactions are particularly useful for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

In addition to its synthetic applications, 4-(2-Methoxyphenyl)furan-2-boronic acid has been studied for its potential biological activities. Research has shown that compounds containing boronic acids can exhibit antimicrobial properties, making them candidates for developing new antibiotics. The methoxy-substituted phenyl group in 4-(2-Methoxyphenyl)furan-2-boronic acid may contribute to its antimicrobial activity by enhancing its ability to interact with bacterial cell walls or enzymes.

The environmental impact of chemicals used in various industries is an increasingly important consideration. In this context, the use of boronic acids like 4-(2-Methoxyphenyl)furan-2-boronic acid has been evaluated for their environmental safety. Studies have shown that these compounds are generally biodegradable and do not persist in the environment, making them more environmentally friendly compared to some traditional reagents.

In conclusion, 4-(2-Methoxyphenyl)furan-2-boronic acid (CAS No. 2096336-65-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new pharmaceuticals, advanced materials, and sustainable chemical processes. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact.

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